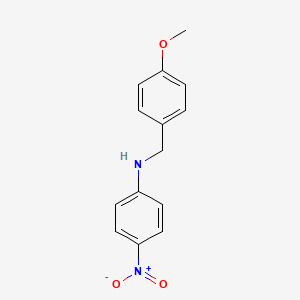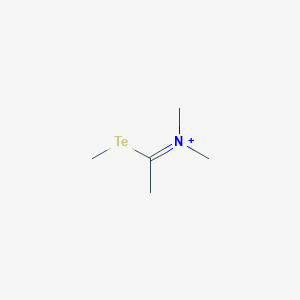![molecular formula C16H20F3N3 B12547388 1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]- CAS No. 169815-49-0](/img/structure/B12547388.png)
1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- is a complex organic compound that features both an ethylenediamine backbone and a quinoline ring substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring with a trifluoromethyl group is synthesized through a series of reactions starting from aniline derivatives. This often involves Friedländer synthesis, where aniline reacts with aldehydes and ketones under acidic conditions.
Alkylation of Ethylenediamine: Ethylenediamine is alkylated with diethyl groups using alkyl halides in the presence of a base such as sodium hydride.
Coupling Reaction: The quinoline derivative is then coupled with the alkylated ethylenediamine under conditions that facilitate the formation of the desired product. This may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the ethylenediamine backbone.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the ethylenediamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Similar backbone but lacks the quinoline ring and trifluoromethyl group.
1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Similar structure but with a methyl group instead of the quinoline ring.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but with dimethyl groups instead of the quinoline ring.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-[7-(trifluoromethyl)-4-quinolinyl]- is unique due to the presence of the quinoline ring with a trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Propriétés
Numéro CAS |
169815-49-0 |
|---|---|
Formule moléculaire |
C16H20F3N3 |
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[7-(trifluoromethyl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H20F3N3/c1-3-22(4-2)10-9-21-14-7-8-20-15-11-12(16(17,18)19)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21) |
Clé InChI |
NVSLNNKQKJTRQW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


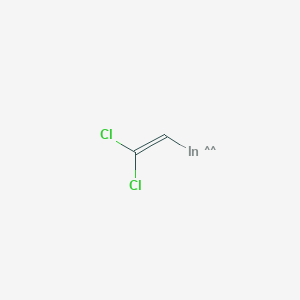
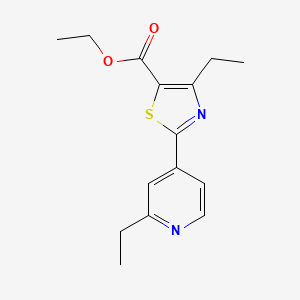
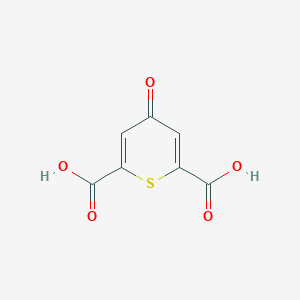



![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
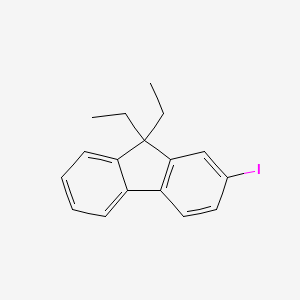
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)
